

# A Comparative Guide to the Genomics of Drimane Biosynthetic Gene Clusters

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Compound Name: *Drimane*

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This guide provides a detailed comparative analysis of **drimane** biosynthetic gene clusters (BGCs) from various fungal species. **Drimane**-type sesquiterpenoids are a class of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding the genetic basis of their biosynthesis is crucial for the discovery of novel **drimanes** and the bioengineering of new therapeutic agents. This guide summarizes key genomic data, details experimental protocols for BGC analysis, and provides visual representations of biosynthetic pathways and experimental workflows.

## Comparative Analysis of Drimane Biosynthetic Gene Clusters

The biosynthesis of the **drimane** scaffold in fungi originates from farnesyl pyrophosphate (FPP). Two key fungal **drimane** BGCs have been well-characterized: the ast cluster in *Aspergillus oryzae*, responsible for astellolide biosynthesis, and the drt cluster in *Aspergillus calidoustus*, which produces **drimane**-type sesquiterpene esters.[1] The core enzyme in these clusters is a drimenol synthase, a haloacid dehalogenase (HAD)-like protein, which is distinct from the terpene cyclases typically found in plants.[1]

Genome mining has revealed that the **drimane** BGC is conserved across at least twelve different *Aspergillus* species, suggesting a widespread ability to produce these compounds

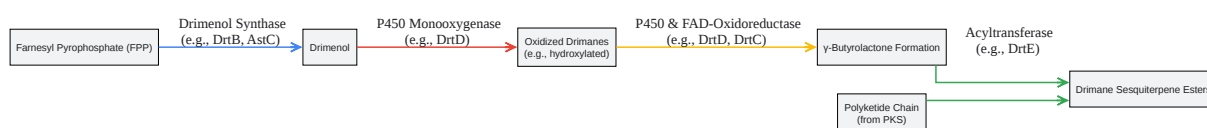
within this genus.<sup>[2]</sup> Below is a comparative summary of the key genes found in the characterized **drimane** BGCs.

Gene	Function in <i>A. calidoustus</i> (drt cluster)	Homolog in <i>A. oryzae</i> (ast cluster)	Key Features & Variations
Drimenol Synthase	DrtB: Catalyzes the cyclization of FPP to drimenol.[2]	AstC: Requires two accessory phosphatases (AstI, AstK) for activity.[1]	Fungal drimenol synthases are HAD-like proteins, differing from plant terpene cyclases.[1]
P450 Monooxygenase	DrtD: Catalyzes hydroxylation at C-6, C-9, and C-12, and oxidation at C-6 and C-11.[2]	Present in the cluster, likely involved in oxidative modifications.	The specific hydroxylation and oxidation patterns catalyzed by P450s contribute significantly to the chemical diversity of drimanes.
FAD-binding Oxidoreductase	DrtC: Involved in the formation of the $\gamma$ -butyrolactone ring.	Not explicitly characterized with the same function.	This enzyme, along with the P450, is responsible for the formation of the lactone ring found in many fungal drimenols.[3]
Polyketide Synthase (PKS)	DrtA: Synthesizes polyketide chains that are esterified to the drimane scaffold.	Present in the cluster.	Domain swapping of the enoyl reductase (ER) domain in DrtA can lead to the production of drimane esters with varied saturation levels.[2][3]
Acyltransferase	DrtE: Transfers the polyketide chain to the drimane core.	Not explicitly characterized.	
Transcription Factor	DrtF: Likely regulates the expression of the	Present in the cluster.	

BGC.

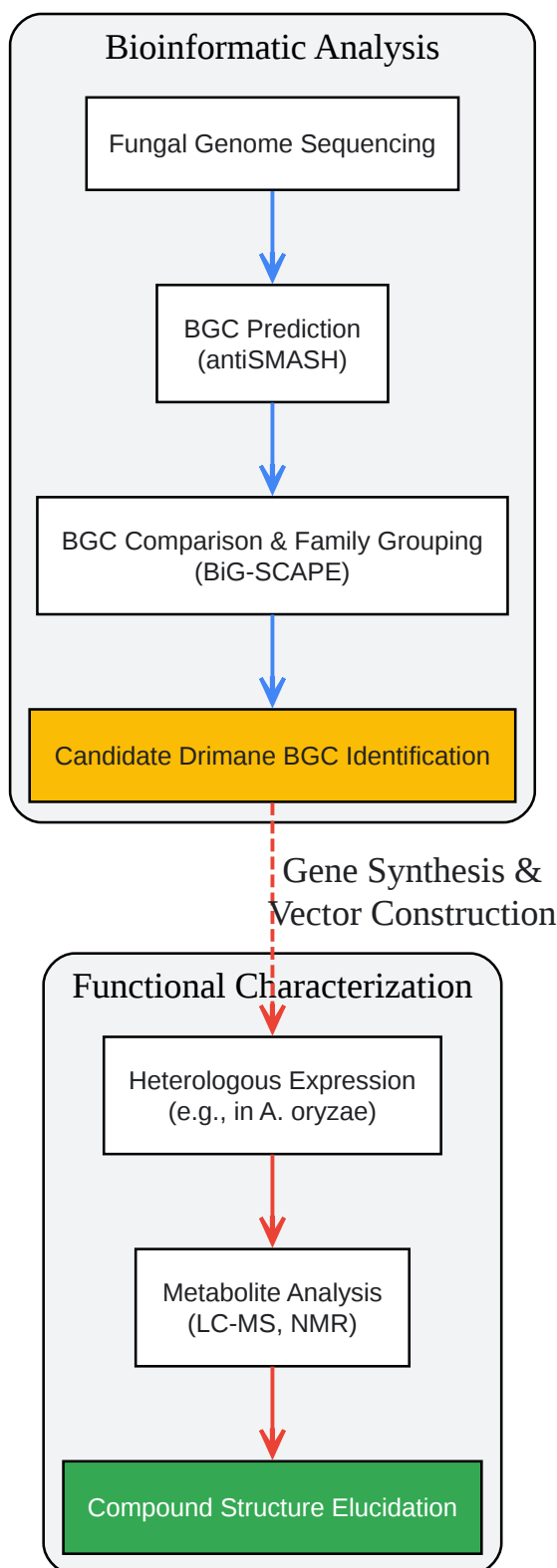
## Biosynthetic Pathway and Experimental Workflows

The following diagrams illustrate the general biosynthetic pathway for **drimane**-type sesquiterpenes in fungi and a typical experimental workflow for the identification and characterization of **drimane** BGCs.



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Caption: Generalized biosynthetic pathway of fungal **drimane**-type sesquiterpene esters.



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Caption: Experimental workflow for **drimane** BGC identification and characterization.

## Experimental Protocols

### Bioinformatic Identification and Comparison of Drimane BGCs

#### a. BGC Prediction with antiSMASH:

- Input: High-quality fungal genome sequence in FASTA format.
- Execution: Utilize the antiSMASH web server or command-line tool.<sup>[4]</sup> For fungal genomes, it is recommended to use the fungiSMASH version.
- Parameters: Select appropriate analysis options, including "ClusterFinder" for prediction of putative clusters and "KnownClusterBlast" for comparison against a database of known BGCs.
- Output: The primary output is a GenBank file containing the annotated BGCs and an interactive HTML file for visualization.

#### b. BGC Comparison with BiG-SCAPE:

- Input: A directory containing the GenBank files of the predicted BGCs from antiSMASH for all genomes to be compared.<sup>[5]</sup>
- Execution: Run BiG-SCAPE from the command line, specifying the input directory and an output directory. The --mibig flag can be used to include reference BGCs from the MIBiG database for contextualization.<sup>[1][5]</sup>
- Parameters: The default parameters are generally suitable for initial analysis. The cutoff value can be adjusted to define the stringency of gene cluster family (GCF) grouping.
- Output: BiG-SCAPE generates an interactive HTML file that visualizes the BGC similarity network, grouping related BGCs into GCFs. This allows for the identification of conserved and unique **drimane** BGCs across the analyzed genomes.

### Functional Characterization by Heterologous Expression in *Aspergillus oryzae*

This protocol provides a general overview for expressing a putative **drimane** BGC in *A. oryzae*.

a. Vector Construction:

- **Gene Synthesis:** Synthesize the coding sequences of the genes from the candidate **drimane** BGC, codon-optimized for expression in *A. oryzae*.
- **Vector Backbone:** Utilize an *A. oryzae* expression vector system, such as the pTYGS series, which allows for the assembly of multiple genes.[\[6\]](#)
- **Gene Assembly:** Assemble the synthesized genes into the expression vector(s) using methods like yeast homologous recombination.[\[6\]](#) This involves designing overlapping ends for the gene fragments and the linearized vector.

b. Transformation of *Aspergillus oryzae*:

- **Host Strain:** Use a suitable *A. oryzae* host strain, such as NSAR1, which has multiple auxotrophic markers for selection.
- **Protoplast Preparation:** Generate protoplasts from young mycelia of the host strain by enzymatic digestion of the cell wall.
- **Transformation:** Introduce the expression vector(s) into the protoplasts using PEG-mediated transformation.[\[6\]](#)
- **Selection and Regeneration:** Plate the transformed protoplasts on selective media to isolate successful transformants.

c. Metabolite Analysis:

- **Cultivation:** Grow the transformant strains in a suitable production medium.
- **Extraction:** Extract the secondary metabolites from the culture broth and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate).
- **Analysis:** Analyze the crude extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the **drimane** products.

- Structure Elucidation: For novel compounds, perform large-scale fermentation and purification, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

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